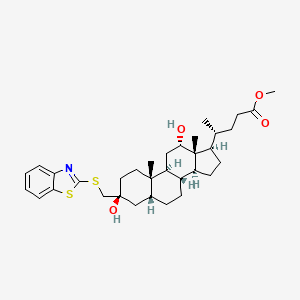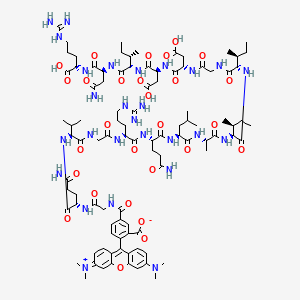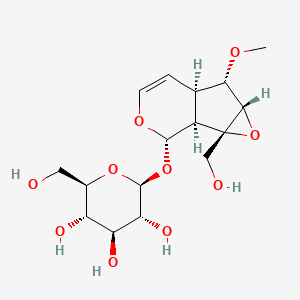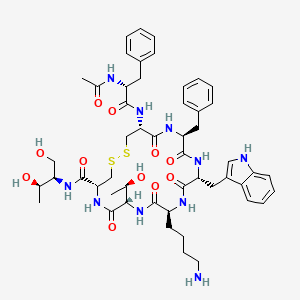
Acetyl-Octreotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It is designed to mimic the pharmacological effects of somatostatin, which includes inhibiting the secretion of growth hormone, glucagon, and insulin. This compound is more potent and has a longer half-life compared to natural somatostatin, making it a valuable compound in medical applications, particularly in the treatment of acromegaly and certain endocrine tumors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Octreotide involves the coupling of two suitably protected tetrapeptide fragments. This process typically employs a liquid-phase peptide synthesis method using the 4+4 strategy. The reaction conditions include the use of specific protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, this compound is produced using a scalable liquid-phase synthesis method. This method ensures high yield and purity of the final product. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: Acetyl-Octreotide undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reaction involves the addition of an acetyl group to the peptide, which enhances its stability and bioactivity .
Common Reagents and Conditions:
Acylation: This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific amino acid residues within the peptide.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols to modify the peptide structure.
Major Products Formed: The major products formed from these reactions include acetylated derivatives of this compound, oxidized peptides, and substituted analogs. These modifications can enhance the peptide’s stability, bioactivity, and specificity for its target receptors .
科学研究应用
Acetyl-Octreotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound is employed in research on hormone regulation and receptor binding studies.
Medicine: It is used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors.
Industry: this compound is used in the development of sustained-release formulations for therapeutic peptides.
作用机制
Acetyl-Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2 and somatostatin receptor 5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The downstream effects include the activation of phospholipase C, production of inositol triphosphate, and action on L-type calcium channels, leading to smooth muscle contraction and inhibition of hormone release .
相似化合物的比较
Octreotide: The parent compound of Acetyl-Octreotide, which is also an octapeptide analog of somatostatin.
Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in the treatment of Cushing’s disease and acromegaly.
Uniqueness of this compound: this compound is unique due to its enhanced stability and bioactivity compared to its parent compound, Octreotide. The acetylation of the peptide increases its resistance to enzymatic degradation, resulting in a longer half-life and improved therapeutic efficacy. Additionally, this compound has a higher affinity for somatostatin receptors, making it more potent in inhibiting hormone secretion .
属性
分子式 |
C51H68N10O11S2 |
|---|---|
分子量 |
1061.3 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-46(67)38(54-31(3)65)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-53-36-19-11-10-18-35(34)36)48(69)55-37(20-12-13-21-52)45(66)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,37-44,53,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,54,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,67)(H,60,72)(H,61,66)/t29-,30-,37+,38-,39+,40-,41-,42+,43+,44+/m1/s1 |
InChI 键 |
MXXTWEOVDHOTKS-WSBRKJKKSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C)C(=O)N[C@H](CO)[C@@H](C)O)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(CO)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


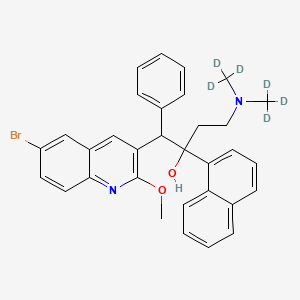


![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

methyl phosphate](/img/structure/B12381873.png)
![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
